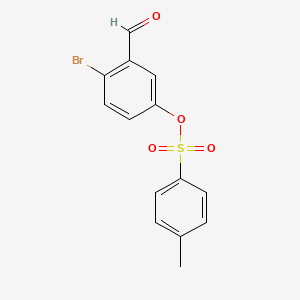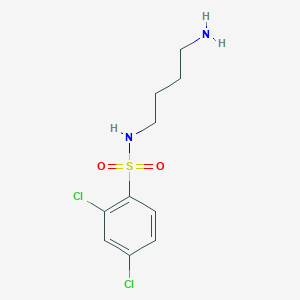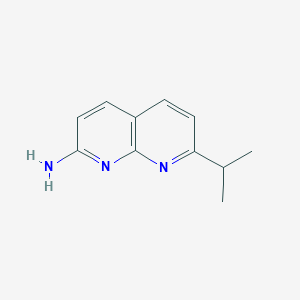![molecular formula C16H23NO2 B13873062 Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate CAS No. 1035270-82-6](/img/structure/B13873062.png)
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is an organic compound with the molecular formula C16H23NO2 It is a derivative of benzoic acid and piperidine, featuring a methyl ester group and a dimethyl-substituted piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 3,3-dimethylpiperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Reduction: 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzyl alcohol
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing pain perception or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
- Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
- 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoic acid
Uniqueness
Methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate is unique due to its specific substitution pattern on the piperidine ring and the presence of a methyl ester group. This structural configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propiedades
Número CAS |
1035270-82-6 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
methyl 4-[(3,3-dimethylpiperidin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C16H23NO2/c1-16(2)9-4-10-17(12-16)11-13-5-7-14(8-6-13)15(18)19-3/h5-8H,4,9-12H2,1-3H3 |
Clave InChI |
IHDDUYLMOHBDEN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)CC2=CC=C(C=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B13873028.png)


![4-[4-[(3,4-Dichlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13873050.png)
![benzyl N-[6-oxo-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B13873052.png)
![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carbonyl chloride](/img/structure/B13873058.png)
![2,3-Dimethyl-5-[(phenylmethyl)oxy]pyrazine](/img/structure/B13873059.png)
![N-[3-[(2-methylphenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13873066.png)
